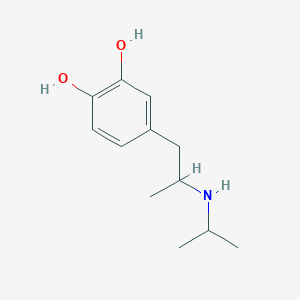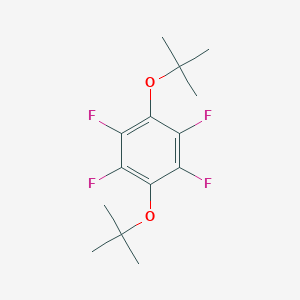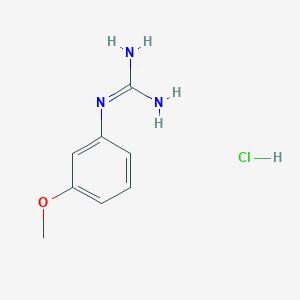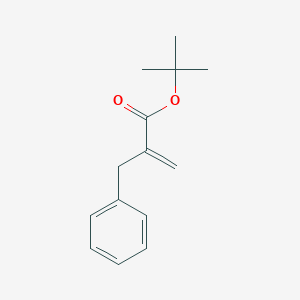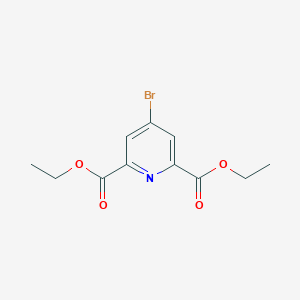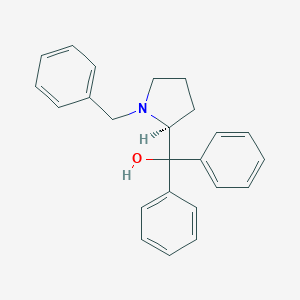
(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol involves several key steps, including the construction of the chiral pyrrolidine ring and subsequent functional group modifications. For instance, a practical approach to preparing enantiopure derivatives from readily available starting materials like l-(+)-methionine has been developed, demonstrating the compound's potential in catalytic asymmetric addition reactions with organozinc reagents to aldehydes, achieving high enantioselectivity (Wang et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been detailed through crystallographic studies, revealing significant insights into their conformation and the impact of substituents on their spatial arrangement. For example, analysis of certain diphenylmethanol derivatives shows the influence of hydrogen bonding on molecular dimerization, suggesting a similar structural complexity for (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol (Glidewell et al., 1997).
Chemical Reactions and Properties
The compound's reactivity has been explored in various contexts, highlighting its utility in synthesizing optically active polymers through anionic polymerization and its role in reversible stereomutation, showcasing its versatile chemical behavior and potential applications in material science and catalysis (Okamoto et al., 1991).
Physical Properties Analysis
Physical property analysis of related compounds, such as their crystalline structure and stability under various conditions, provides a foundation for understanding the physical characteristics of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol. These studies are crucial for designing compounds with desired physical properties for specific applications.
Chemical Properties Analysis
Investigations into the chemical properties of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol derivatives reveal their potential in asymmetric synthesis, such as the enantioselective addition of phenylacetylene to ketones, which can be promoted by related chiral amino alcohols, yielding good yields and moderate enantioselectivities (Ding et al., 2006).
Applications De Recherche Scientifique
Catalysis in Organic Synthesis :
- It acts as a promoter in the asymmetric addition of phenylacetylene to ketones, preparing chiral propargylic alcohols with good yields and moderate enantioselectivity (Ding et al., 2006).
- It is used in the synthesis of chiral diamines and diazaborolidines for the catalytic borane-mediated enantioselective reduction of prochiral ketones (Olivares‐Romero & Juaristi, 2008).
- In the enantioselective synthesis of (thiolan-2-yl)diphenylmethanol, it is applied in asymmetric, catalytic sulfur ylide-mediated epoxidation (Wu, Chang, & Chein, 2013).
- It's also used in the asymmetric autocatalysis for the enantioselective additions of organozinc reagents (Soai & Shibata, 1997).
Medicinal and Pharmaceutical Applications :
- It has been noted in studies related to psychoactive substances, specifically in the context of 'legal highs' and 'research chemicals' (Corkery et al., 2012).
Material Science :
- It's used in the synthesis of optically active polymers with helical conformation (Okamoto et al., 1991).
Chemical Synthesis and Reactions :
- It finds applications in the synthesis of new chemical compounds, such as in the reversible stereomutation of optically active poly((S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate) (Okamoto, Nakano, Ono, & Hatada, 1991).
- Used in the intramolecular hydroamination of unactivated olefins with secondary alkylamines (Bender & Widenhoefer, 2005).
- Involved in the highly active Au(I) catalyst for the intramolecular exo-hydrofunctionalization of allenes with various nucleophiles (Zhang et al., 2006).
Propriétés
IUPAC Name |
[(2S)-1-benzylpyrrolidin-2-yl]-diphenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c26-24(21-13-6-2-7-14-21,22-15-8-3-9-16-22)23-17-10-18-25(23)19-20-11-4-1-5-12-20/h1-9,11-16,23,26H,10,17-19H2/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOXPIPWRDWNBA-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361407 | |
| Record name | (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol | |
CAS RN |
118970-95-9 | |
| Record name | (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



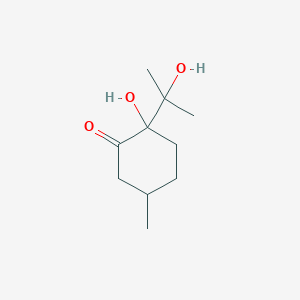
![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)
![2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B56811.png)


